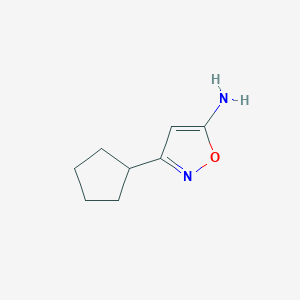
3-Chloro-2,4,6-trifluorobenzaldéhyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Chloro-2,4,6-trifluorobenzaldehyde is a chemical compound with the molecular formula C7H2ClF3O. It is a derivative of benzaldehyde, where three hydrogen atoms on the benzene ring are replaced by fluorine atoms, and one hydrogen atom is replaced by a chlorine atom. This compound is an important intermediate in organic synthesis and is used in various applications, including pharmaceuticals, agrochemicals, and dyestuffs .
Applications De Recherche Scientifique
3-Chloro-2,4,6-trifluorobenzaldehyde has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block in the preparation of various fluorinated compounds.
Biology: The compound is used in the study of enzyme-substrate interactions and as a probe in biochemical assays.
Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds, including potential drug candidates.
Industry: The compound is utilized in the production of agrochemicals, dyestuffs, and specialty chemicals
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-2,4,6-trifluorobenzaldehyde typically involves the following steps:
Formation of the Intermediate: The process begins with the preparation of a suitable intermediate, such as 1,3,5-trifluorobenzene.
Lithiation: The intermediate is subjected to lithiation using a strong base like n-butyllithium in the presence of a solvent such as tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen) at low temperatures (-85 to -80°C).
Formylation: The lithiated intermediate is then reacted with a formylating agent like dimethylformamide (DMF) at temperatures between -80 to -75°C.
Workup: The reaction mixture is quenched with acetic acid, water, and dilute hydrochloric acid to adjust the pH to 1-2, followed by stirring to obtain the crude product.
Purification: The crude product is purified to yield 3-Chloro-2,4,6-trifluorobenzaldehyde.
Industrial Production Methods
Industrial production methods for 3-Chloro-2,4,6-trifluorobenzaldehyde involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated control of reaction conditions, and efficient purification techniques to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
3-Chloro-2,4,6-trifluorobenzaldehyde undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form the corresponding carboxylic acid.
Reduction: Reduction reactions can convert it to the corresponding alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine or fluorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used under mild conditions.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in the presence of a suitable base and solvent.
Major Products
Oxidation: 3-Chloro-2,4,6-trifluorobenzoic acid.
Reduction: 3-Chloro-2,4,6-trifluorobenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Mécanisme D'action
The mechanism of action of 3-Chloro-2,4,6-trifluorobenzaldehyde involves its interaction with specific molecular targets. The compound can act as an electrophile in various chemical reactions, forming covalent bonds with nucleophilic sites on target molecules. This interaction can lead to the modification of biological macromolecules, affecting their function and activity. The exact pathways and molecular targets depend on the specific application and context in which the compound is used .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Chloro-3-(trifluoromethyl)benzaldehyde: Similar structure but with a trifluoromethyl group instead of three fluorine atoms.
2,3,5,6-Tetrafluorobenzaldehyde: Contains four fluorine atoms on the benzene ring.
4-Chlorobenzotrifluoride: Contains a trifluoromethyl group and a chlorine atom on the benzene ring
Uniqueness
3-Chloro-2,4,6-trifluorobenzaldehyde is unique due to the specific arrangement of chlorine and fluorine atoms on the benzene ring, which imparts distinct chemical properties and reactivity. This unique structure makes it valuable in various synthetic applications and research studies.
Propriétés
IUPAC Name |
3-chloro-2,4,6-trifluorobenzaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2ClF3O/c8-6-5(10)1-4(9)3(2-12)7(6)11/h1-2H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGBHJSUWGHTAOV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1F)Cl)F)C=O)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2ClF3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.54 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-{4-[2-(4-acetamidophenyl)ethynyl]phenyl}acetamide](/img/structure/B2543855.png)

![1-(3-chloro-4-fluorophenyl)-4-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-1H-1,2,3-triazol-5-amine](/img/structure/B2543857.png)



![4-[(Butan-2-yl)sulfamoyl]benzoic acid](/img/structure/B2543862.png)
![7-Chloro-2-(2-morpholinoethyl)-1-(thiophen-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2543863.png)
![2-((3-(3,4-dimethylphenyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)-N-(m-tolyl)acetamide](/img/structure/B2543864.png)
![4,4,4-trifluoro-N-{[4-(furan-3-yl)thiophen-2-yl]methyl}butanamide](/img/structure/B2543865.png)




